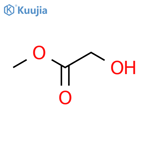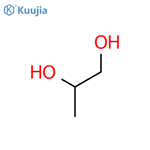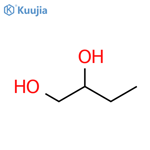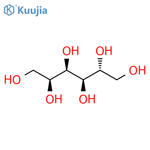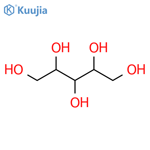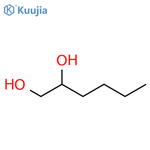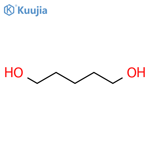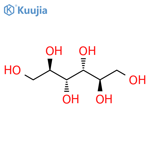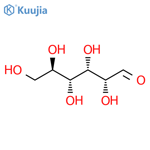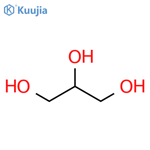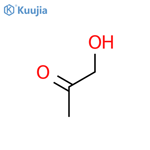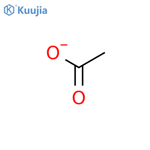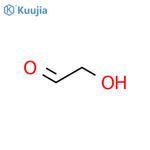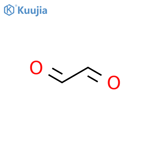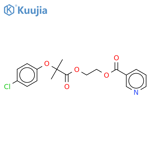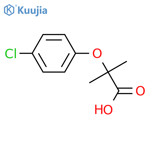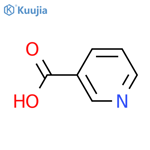- Metal complex coordinated with two different structural phosphineamine ligands for hydrogenation of alcohols from industrial catalytic esters, and its preparation method, China, , ,
Cas no 107-21-1 (Ethylene Glycol, Dehydrated)
エチレングリコール(脱水)は、化学式C₂H₆O₂で表される無色・無臭の有機化合物です。高い吸湿性と低凝固点(-12.9℃)を特徴とし、特に水分を極限まで除去した脱水グレードは、高純度(99.8%以上)が要求される用途に適しています。主な利点として、溶媒としての優れた極性、熱安定性、および水系システムでの凍結防止性能が挙げられます。工業分野では不凍液、ポリエステル樹脂原料、航空機除氷液などに利用され、実験室ではHPLCなどの分析溶媒としても重用されます。特に脱水処理により水分含有量が0.1%未満に制御されるため、水分影響を嫌う反応系や電子部品洗浄において信頼性の高い性能を発揮します。
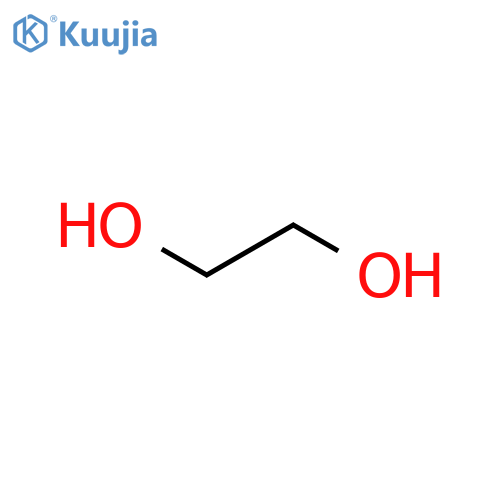
Ethylene Glycol, Dehydrated structure
商品名:Ethylene Glycol, Dehydrated
Ethylene Glycol, Dehydrated 化学的及び物理的性質
名前と識別子
-
- Ethane-1,2-diol
- ETHYLENE-D4 GLYCOL-D2
- GILL 3 METHOD HEMATOXYLIN STAIN
- GILL HEMATOXYLIN SOLUTION NO III
- GILL'S HEMATOXYLIN NO 3
- GILL'S HEMATOXYLIN SOLUTION NO 3
- GILLS III HAEMATOXYLIN
- HEMATOXYLIN, GILL III
- HEMATOXYLIN GILL NO 3 SOLUTION
- HEMATOXYLIN, GILL'S NO 3
- HEMATOXYLIN SOLUTION GILL NO 3
- HEMATOXYLIN STAIN, GILL 3
- ZONYL FSA FLUORINATED SURFACTANT
- ZONYL FSD FLUORINATED SURFACTANT
- ZONYL FSE
- ZONYL FSE FLUORINATED SURFACTANT
- ZONYL FSJ FLUORINATED SURFACTANT
- ZONYL FSN FLUORINATED SURFACTANT
- ZONYL FSO-100 FLUORINATED SURFACTANT
- 1,2-Ethanediol
- 1,2-Ethylene glycol
- Ethylene Glycol
- Ethylene Glycol, Dehydrated
- Ethyleneglycol Solution
- MEG
- 1,2-Dihydroxyethane
- 2-hydroxy ethanol
- Ethylene alcohol
- Degassed and low oxygen ethylene glycol
- Ethylene glycol ZerO2®
- Ethylene glycol in dimethyl sulfoxide
- Monoethylene glycol
- Zerex
- Fridex
- Glygen
- Glykol
- Tescol
- ucar17
- gylcol
- Norkool
- dowtherm
- Additive Screening Solution 01
- Kit-No 78374
- Additive Screening Solution 01/Kit-No 78374
- Ucar 17
- glycol
- 2-hydroxyethanol
- Glycol alcohol
- Ethylene alcohol
- polyethylene glycol
- Macrogol
- Ethylene dihydrate
- Macrogol 400 BPC
- ethanediol
- Dowtherm SR 1
- Lutrol-9
- ethyleneglycol
- Aethylenglykol
- Polyethylene glycol 200
- Glycol, ethylene-
- 1,2-Ethandiol
- Glycols, polyethylene
- Caswell No. 441
- Ethylenglycol
- ethylene-glycol
- Lutrol
- Aethylenglykol [German]
- Polyethylene gl
- ethylen glycol
- Polyethylene
- DuPont Zonyl FSO Fluorinated Surfactants
- Tox21_202038
- Lutrol 9
- NCIOpen2_001979
- PEG-1000
- Ethylene glycol, AR, >=99%
- PEG1000
- Glycol, Ethylene
- C01380
- CHEBI:30742
- ethyleneglycole
- NCGC00091510-01
- Poly(ethylene Glycol) ~4000
- FC72KVT52F
- InChI=1/C2H6O2/c3-1-2-4/h3-4H,1-2H
- Lutrol E (TN)
- Ethylene glycol 1000 microg/mL in Methanol
- Ethylene glycol, analytical standard
- ethylene glycol;1,2-ethanediol;ethane-1,2-diol;glycolethylene glycol;ethanediol;ethylene glycol 1,2-ethanediol ethane-1,2-diol glycolethylene glycol ethanediol
- GLYCEROL IMPURITY B [EP IMPURITY]
- Mono Ethylene Glycol
- EC 203-473-3
- Athylenglykol
- HO-CH2-CH2-OH
- Macrogol 400 (JP17)
- D06420
- MEG 100
- NSC-152325
- NSC-32854
- 004143F9-240E-472F-9D5A-B1B13BBA2A18
- HO(CH2)2OH
- 1,2-dihydroxy ethane
- AI3-03050
- ethan-1,2-diol
- etylene glycol
- Poly(ethylene Glycol) ~20000
- Ethyleneglycol, ReagentPlus
- SMR001262244
- NCIOpen2_002019
- DTXCID40597
- Hydroxyethyl Salicylate Imp. B (EP); Ethylene Glycol; Propan-1,2-diol; Glycerol Impurity B; Hydroxyethyl Salicylate Impurity B
- Macrogol 4000 (TN)
- 1,2-ETHANEDIOL (GLYCOL)
- PEG 3600
- HMS2267F07
- J-001731
- NSC-93876
- ethane-1.2-diol
- D06418
- M.e.g.
- NSC32854
- NSC32853
- NSC57859
- UNII-FC72KVT52F
- Tox21_300637
- NCGC00091510-02
- E0105
- BP-13454
- mono-ethylene glycol
- Glycol, Monoethylene
- NSC93876
- Macrogol 400
- D03370
- Macrogol 400 (TN)
- NCIOpen2_002100
- NSC-155081
- Macrogol 4000 (JP17)
- 2000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- MFCD00002885
- EINECS 203-473-3
- Ilexan E
- Macrogol 1500 (JP17)
- Poly(ethylene Glycol) ~200
- CHEMBL457299
- NSC-32853
- 37225-26-6
- NSC152325
- EPA Pesticide Chemical Code 042203
- D06423
- Macrogol ointment (JP17)
- Solbanon (TN)
- 1,2-Ethylene Glycol (Ethylene Glycol)
- DuPont Zonyl FSE Fluorinated Surfactants
- 2-ethanediol
- Residual Solvent Class 2 - Ethylene Glycol
- FT-0626292
- F0001-0142
- GLYCEROL IMPURITY B (EP IMPURITY)
- 1,2-ethylene-glycol
- Macrogol 1500 (TN)
- Poly(ethylene Glycol) ~40,000
- A851234
- NCI-C00920
- Macrogol 20000 (JP17)
- Ethylene glycol, United States Pharmacopeia (USP) Reference Standard
- ETHYLENE GLYCOL [USP-RS]
- HSDB 5012
- Ethylene Glycol Blank Standard in Multi-grade Diesel Engine Oil
- LOWENOL T-163A
- PEG 1000
- BIDD:ER0283
- EN300-19312
- GLYCOL [INCI]
- GXT
- Dowtherm 4000
- ETHYLENE GLYCOL [HSDB]
- STR01171
- D06419
- ETHYLENE GLYCOL [MART.]
- Poly(ethylene Glycol) ~400
- 2 Hydroxyethanol
- BP-31056
- Poly(ethylene Glycol) ~2000
- ETHYLENE GLYCOL (1,2-13C2)
- NCGC00259587-01
- FT-0692978
- CHEBI:46793
- D06422
- 1,2-ethyleneglycol
- NCGC00254292-01
- 1000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- USEPA/OPP Pesticide Code: 042203
- Ethylene glycol, Pharmaceutical Secondary Standard; Certified Reference Material
- HOCH2CH2OH
- NSC 93876
- Poly(ethylene Glycol) ~1000
- ETHYLENE GLYCOL [II]
- ETHYLENE GLYCOL [MI]
- Macrogol 6000 (TN)
- 146AR
- Q194207
- NCGC00091510-03
- Residual Solvent Class 2 - Ethylene Glycol, United States Pharmacopeia (USP) Reference Standard
- 1,2-Ethane-1,1,2,2-d4-diol-d2(9ci)
- Ethylene glycol, aerosol
- 500 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- 1,2-ethane-diol
- CCRIS 3744
- Poly(ethylene Glycol) ~6000
- CAS-107-21-1
- Macrogol 6000 (JP17)
- 100 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- AKOS000119039
- NSC-152324
- ehtylene glycol
- PEG
- Poly(ethylene Glycol) ~600
- ETHYLENE GLYCOL [WHO-DD]
- 1,2-ethane diol
- D06421
- NANOSILVER+EG
- NS00003552
- AMY22336
- WLN: Q2Q
- NSC152324
- YLENE GLYCOL
- NSC155081
- Ethane-1,2-diol (Ethylene Glycol)
- Kollisolv PEG 300
- NSC-57859
- DTXSID8020597
- MLS002454404
- ETHYLENE GLYCOL (II)
- 600 microg/g Ethylene Glycol QC Check Standard in Multi-grade Diesel Engine Oil
- ETHYLENE GLYCOL (MART.)
- Poly(ethylene Glycol) ~9000
- Poly(ethylene Glycol) ~30,000
- 4-vinyl cathecol
- Ethylene glycol AR
- 1ST000065
- Poly(ethylene Glycol) (~2000)
- STL264188
-
- MDL: MFCD00002885
- インチ: 1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
- InChIKey: LYCAIKOWRPUZTN-UHFFFAOYSA-N
- ほほえんだ: OCCO
- BRN: 505945
計算された属性
- せいみつぶんしりょう: 62.03680
- どういたいしつりょう: 62.036779
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 4
- 回転可能化学結合数: 1
- 複雑さ: 6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 40.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色、透明、やや粘性のある液体。それは少し甘い味がします。水分を吸収しやすい。無臭。
- 密度みつど: 1.113 g/mL at 25 °C(lit.)
- ゆうかいてん: −13 °C (lit.)
- ふってん: 195-198 °C
- フラッシュポイント: 華氏温度:231.8°f< br / >摂氏度:111°C< br / >
- 屈折率: n20/D 1.431(lit.)
- PH値: 6-7.5 (100g/l, H2O, 20℃)
- ようかいど: water: miscible
- すいようせい: miscible
- PSA: 40.46000
- LogP: -1.02900
- 酸性度係数(pKa): 14.22(at 25℃)
- マーカー: 3798
- かんど: Hygroscopic
- ぎょうこてん: -11.5℃
- ようかいせい: 水、エタノール、アセトン、酢酸、グリセリン、ピリジンなどと混和溶解することができる。しかし、クロロホルム、エーテル、ベンゼン、二硫化炭素などに溶けず、炭化水素、塩化炭化水素、石油、ゴム、天然樹脂などに溶けない。溶解塩、塩化亜鉛、炭酸カリウム、塩化カリウム、ヨウ化カリウム、水酸化カリウム及びその他の無機化合物。
- 濃度: 80% in DMSO-d6 (99.9 atom % D)
- じょうきあつ: 0.08 mmHg ( 20 °C)
- そうたいきょくせい: 0.79
Ethylene Glycol, Dehydrated セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301+P312+P330
- 危険物輸送番号:UN 1219 3/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 22
- セキュリティの説明: S26
- 福カードFコード:3
- RTECS番号:KW2975000
-
危険物標識:

- セキュリティ用語:S26
- リスク用語:R22
- TSCA:Yes
- どくせい:LD50 in rats, guinea pigs (g/kg): 8.54, 6.61 orally (Smyth); in mice (ml/kg): 13.79 orally (Bornmann)
- 爆発限界値(explosive limit):3.2%(V)
- ちょぞうじょうけん:2-8°C
Ethylene Glycol, Dehydrated 税関データ
- 税関コード:2905310000
- 税関データ:
中国税関コード:
2905310000概要:
HS:2905310001、2−エチレングリコール付加価値税:17.0%税金還付率:9.0% 規制条件:最低関税なし:5.5%一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
HS:2905310000エタン−1,2−ジオール付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Ethylene Glycol, Dehydrated 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007216-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 98% | 500ml |
¥36 | 2023-09-11 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690562535-100ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 100ml |
¥ 141.2 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690560223-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 500ml |
¥ 21.2 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 324558-2L |
107-21-1 | 2L |
¥2043.36 | 2023-01-16 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1601565-3X1.2ML |
107-21-1 | 3X1.2ML |
¥4687.14 | 2023-01-05 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085116-100g |
Ethylene glycol |
107-21-1 | 98% | 100g |
¥42.00 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1009492500 |
Ethylene Glycol, Dehydrated |
107-21-1 | 2.5l |
¥1402.32 | 2023-04-28 | ||
| Enamine | EN300-19312-0.1g |
ethane-1,2-diol |
107-21-1 | 93% | 0.1g |
$19.0 | 2023-11-13 | |
| Life Chemicals | F0001-0142-0.25g |
ethane-1,2-diol |
107-21-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E103319-12.50012×500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | AR,98% | 12.50012×500ml |
¥663.90 | 2023-09-03 |
Ethylene Glycol, Dehydrated 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium methoxide , Hydrogen Catalysts: (OC-6-15)-Dichloro[2-(diphenylphosphino-κP)benzenamine-κN][2-(diphenylphosphino-… Solvents: Toluene ; 50 bar, 5 °C → 100 °C; 4 h, 100 °C
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen , Zinc Catalysts: Tris(acetylacetonato)ruthenium , Bis[2-(diphenylphosphino)ethyl]methylphosphine Solvents: Methanol ; 16 h, 80 bar, 120 °C
リファレンス
- Suitable ligands for homogeneous ruthenium-catalyzed hydrogenolysis of esters, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 185-192
合成方法 4
はんのうじょうけん
1.1 Catalysts: Nickel ; 26 h, 11.4 MPa, 190 °C; 8 MPa
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
Optimisation of the processing conditions of hydrolytic hydrogenation of cellulose using carbon nanofiber supported Ni catalysts
,
Catalysis Today,
2023,
423,
合成方法 5
合成方法 6
はんのうじょうけん
1.1R:KHCO3, S:H2O, pH 6.8
リファレンス
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper, Journal of the American Chemical Society, 2023, 145(28), 15343-15352
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 20 min, 75 °C
リファレンス
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
,
Spectrochimica Acta,
2008,
(5),
1231-1237
Ethylene Glycol, Dehydrated Raw materials
Ethylene Glycol, Dehydrated Preparation Products
- meso-Erythritol Standard (149-32-6)
- (±)-1,2-Propanediol (57-55-6)
- 1-hydroxypropan-2-one (116-09-6)
- Clofibric acid (882-09-7)
- Acetate ions (71-50-1)
- 1,2-Butanediol (584-03-2)
- D(-)-Sorbitol Standard (50-70-4)
- Xylitol (87-99-0)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- Methyl glycolate (96-35-5)
- Ethylene Glycol, Dehydrated (107-21-1)
- 1,2-Hexanediol (6920-22-5)
- pentane-1,5-diol (111-29-5)
- Niacin (59-67-6)
- DL-Mannitol (87-78-5)
- 1,2-Pentanediol (5343-92-0)
- Glyoxal (107-22-2)
- (58367-01-4)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- Glycerol (56-81-5)
- 1,4-Butanediol (110-63-4)
Ethylene Glycol, Dehydrated サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:107-21-1)Ethylene glycol
注文番号:sfd17458
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:107-21-1)Ethylene glycol
注文番号:1668806
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:107-21-1)乙二醇
注文番号:LE1668806
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:32
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:107-21-1)Ethylene glycol
注文番号:LE8859
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:00
価格 ($):discuss personally
Ethylene Glycol, Dehydrated 関連文献
-
Jan H. Blank,Robert Hembre,James Ponasik,David J. Cole-Hamilton Catal. Sci. Technol. 2014 4 218
-
Klára Melánová,Ludvík Bene?,Jan Svoboda,Vítězslav Zima,Miroslav Pospí?il,Petr Ková? Dalton Trans. 2018 47 2867
-
Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
-
Jianda Zhang,Jianxin Wang,Shaobing Zhou,Ke Duan,Bo Feng,Jie Weng,Hongmei Tang,Peizuo Wu J. Mater. Chem. 2010 20 9798
-
Hairong Yue,Yujun Zhao,Xinbin Ma,Jinlong Gong Chem. Soc. Rev. 2012 41 4218
推奨される供給者
Amadis Chemical Company Limited
(CAS:107-21-1)Ethylene Glycol, Dehydrated

清らかである:99%/99%
はかる:10l/25l
価格 ($):236.0/415.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:107-21-1)Ethylene glycol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
